molecular formula C26H19N3O3 B8686958 3H-Naphtho[1,2,3-de]quinoline-1-carbonitrile, 2,7-dihydro-6-[[4-(2-hydroxyethyl)phenyl]amino]-3-methyl-2,7-dioxo- CAS No. 116199-80-5

3H-Naphtho[1,2,3-de]quinoline-1-carbonitrile, 2,7-dihydro-6-[[4-(2-hydroxyethyl)phenyl]amino]-3-methyl-2,7-dioxo-

Cat. No. B8686958
M. Wt: 421.4 g/mol
InChI Key: MYBHXFHNZVHDNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3H-Naphtho[1,2,3-de]quinoline-1-carbonitrile, 2,7-dihydro-6-[[4-(2-hydroxyethyl)phenyl]amino]-3-methyl-2,7-dioxo- is a useful research compound. Its molecular formula is C26H19N3O3 and its molecular weight is 421.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3H-Naphtho[1,2,3-de]quinoline-1-carbonitrile, 2,7-dihydro-6-[[4-(2-hydroxyethyl)phenyl]amino]-3-methyl-2,7-dioxo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3H-Naphtho[1,2,3-de]quinoline-1-carbonitrile, 2,7-dihydro-6-[[4-(2-hydroxyethyl)phenyl]amino]-3-methyl-2,7-dioxo- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

116199-80-5

Product Name

3H-Naphtho[1,2,3-de]quinoline-1-carbonitrile, 2,7-dihydro-6-[[4-(2-hydroxyethyl)phenyl]amino]-3-methyl-2,7-dioxo-

Molecular Formula

C26H19N3O3

Molecular Weight

421.4 g/mol

IUPAC Name

10-[4-(2-hydroxyethyl)anilino]-14-methyl-8,15-dioxo-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaene-16-carbonitrile

InChI

InChI=1S/C26H19N3O3/c1-29-21-11-10-20(28-16-8-6-15(7-9-16)12-13-30)23-24(21)22(19(14-27)26(29)32)17-4-2-3-5-18(17)25(23)31/h2-11,28,30H,12-13H2,1H3

InChI Key

MYBHXFHNZVHDNM-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C3C(=C(C=C2)NC4=CC=C(C=C4)CCO)C(=O)C5=CC=CC=C5C3=C(C1=O)C#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 6-bromo-1-cyano-3-methyl-3H-dibenz[f,ij]isoquinoline-2,7-dione (2.0 g), p-aminophenylethanol (15 g), potassium acetate (2.0 g), a trace of cupric acetate, and butanol (10 ml) was heated gradually to about 80° C., held for 5-10 minutes, and then drained into 250 ml of 10% HCl. The solid product was collected by filtration, washed with water, dried in air, and recrystallized twice from nitrobenzene to remove a red impurity and traces of starting material. A yield of 0.65 g of product, which had a visible absorption maximum at 587 nm in acetone, was obtained, thus imparting a reddish-blue color to acetone. The structure is as follows: ##STR6##
Name
6-bromo-1-cyano-3-methyl-3H-dibenz[f,ij]isoquinoline-2,7-dione
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
[Compound]
Name
cupric acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
250 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A sample of 6-bromo-1-cyano-3-methyl-3H-dibenz[f,ij]isoquinoline-2,7-dione (36.5 g of 96% assay material--35.0 g pure material, 0.10 m) prepared is in Example 2, p aminophenylethanol (55.0 g), potassium carbonate (10.0 g), cupric acetate (12.0 g) and N,N-dimethylformamide (100 ml) were mixed and heated at about 70° C. for 1 hr. The temperature was then increased to about 80° C. and held for 1 hr, increased to about 90° C. and held for 1 hr, increased to about 100° C. and held for 1 hr and finally increased to 110° C. and held for 2 hrs. Additional N,N-dimethylformamide (140 ml) and isopropanol (280 ml) were added at about 80° C. and the reaction mixture allowed to cool to room temperature. The product was collected by filtration, washed with isopropanol, water and again with isopropanol. After drying the product weighed 34.97 g (85.5% weight yield) and was determined to have an assay of 95.2% by high pressure liquid chromatography to give an assay yield of 0.952×0.855×100 or 8.13% of 1-cyano-6-[4-(2-hydroxyethyl)anilino]-3-methyl-3-H dibenz[f,ij]isoquinoline-2,7-dione. The product as produced was very pure and did not require further purification by recrystallization. The overall percent assay yield for the three steps, based on starting with 1-methylamino-4-bromo anthraquinone, Was 0.97×0.844×0.813×100 or 66.6%
Name
6-bromo-1-cyano-3-methyl-3H-dibenz[f,ij]isoquinoline-2,7-dione
Quantity
36.5 g
Type
reactant
Reaction Step One
[Compound]
Name
pure material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
aminophenylethanol
Quantity
55 g
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
[Compound]
Name
cupric acetate
Quantity
12 g
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
reactant
Reaction Step Five
Quantity
140 mL
Type
reactant
Reaction Step Six
Quantity
280 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods III

Procedure details

A sample of 6-bromo-1-cyano-3-methyl-3H-dibenz[f,ij]isoquinoline-2,7-dione (36.5 g of 96% assay material - 35.0 g pure material, 0.10 m) prepared is in Example 2, p-aminophenylethanol (55.0 g), potassium carbonate (10.0 g), cupric acetate (12.0 g) and N,N-dimethylformamide (100 ml) were mixed and heated at about 70° C. for 1 hr. The temperature was then increased to about 80° C. and held for 1 hr, increased to about 90° C. and held for 1 hr, increased to about 100° C. and held for 1 hr and finally increased to 110° C. and held for 2 hrs. Additional N,N-dimethylformamide (140 ml) and isopropanol (280 ml) were added at about 80° C. and the reaction mixture allowed to cool to room temperature. The product was collected by filtration, washed with isopropanol, water and again with isopropanol. After drying the product weighed 34.97 g (85.5% weight yield) and was determined to have an assay of 95.2% by high pressure liquid chromatography to give an assay yield of 0.952×0.855×100 or 81.3% of 1-cyano-6-[4-(2-hydroxyethyl)anilino]-3-methyl-3H-dibenz[f,ij]isoquinoline-2,7-dione. The product as produced was very pure and did not require further purification by recrystallization. The overall percent assay yield for the three steps, based on starting with 1-methylamino-4-bromoanthraquinone, was 0.97×0.844×0.813×100 or 66.6%.
Name
6-bromo-1-cyano-3-methyl-3H-dibenz[f,ij]isoquinoline-2,7-dione
Quantity
36.5 g
Type
reactant
Reaction Step One
[Compound]
Name
pure material
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
55 g
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
[Compound]
Name
cupric acetate
Quantity
12 g
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
reactant
Reaction Step Five
Quantity
140 mL
Type
reactant
Reaction Step Six
Quantity
280 mL
Type
solvent
Reaction Step Six

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